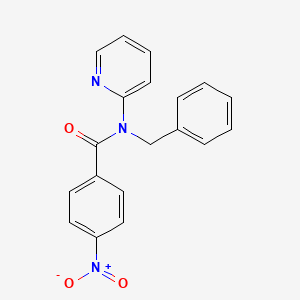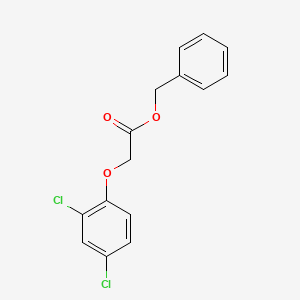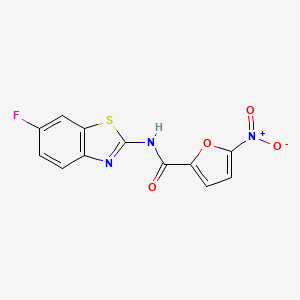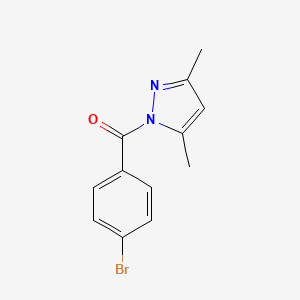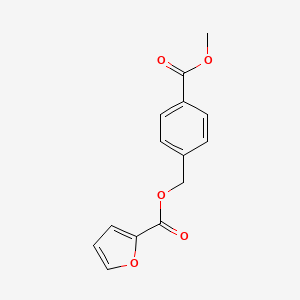![molecular formula C15H21NOS B5698334 4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
4-[(4-tert-butylphenyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-tert-butylphenyl)carbonothioyl]morpholine, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Janus kinase 2 (JAK2). JAK2 is a critical signaling molecule that plays a key role in a variety of cellular processes, including cell growth, differentiation, and survival. Inhibition of JAK2 activity has been shown to have therapeutic potential in a number of diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
4-[(4-tert-butylphenyl)carbonothioyl]morpholine selectively inhibits the activity of JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth, differentiation, and survival. The inhibition of JAK2 activity has been shown to have therapeutic potential in a number of diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects
4-[(4-tert-butylphenyl)carbonothioyl]morpholine has been shown to have a number of biochemical and physiological effects. Inhibition of JAK2 activity has been shown to lead to the inhibition of cell growth, differentiation, and survival. 4-[(4-tert-butylphenyl)carbonothioyl]morpholine has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This has led to interest in the use of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine as a potential therapy for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-tert-butylphenyl)carbonothioyl]morpholine has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively selective for JAK2, which allows for the study of the specific role of JAK2 in cellular processes. However, there are also limitations to the use of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the use of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine in vivo can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are a number of future directions for the study of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine. One area of interest is the development of more selective JAK2 inhibitors that can be used in vivo. Another area of interest is the study of the role of JAK2 in the development of cancer and the potential use of JAK2 inhibitors as cancer therapies. Additionally, the study of the off-target effects of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine on other kinases may lead to the development of new therapies for diseases outside of the JAK2 pathway.
Métodos De Síntesis
The synthesis of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine involves the reaction of 4-tert-butylphenyl isothiocyanate with morpholine in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of 4-[(4-tert-butylphenyl)carbonothioyl]morpholine is relatively simple and can be carried out in a standard laboratory setting using readily available reagents.
Aplicaciones Científicas De Investigación
4-[(4-tert-butylphenyl)carbonothioyl]morpholine has been widely used in scientific research for its ability to selectively inhibit JAK2 activity. JAK2 is a critical signaling molecule that plays a key role in a variety of cellular processes, including cell growth, differentiation, and survival. Inhibition of JAK2 activity has been shown to have therapeutic potential in a number of diseases, including cancer, inflammation, and autoimmune disorders. 4-[(4-tert-butylphenyl)carbonothioyl]morpholine has been used to study the role of JAK2 in these diseases and to develop new therapies targeting JAK2.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)13-6-4-12(5-7-13)14(18)16-8-10-17-11-9-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGJCJXLGMFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

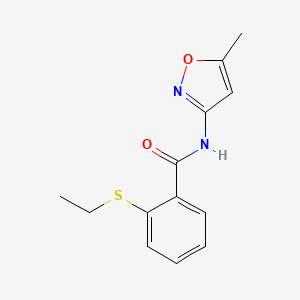
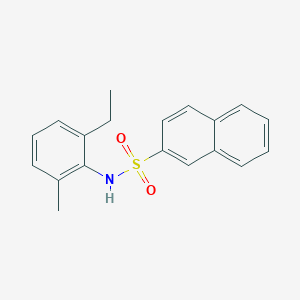
![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
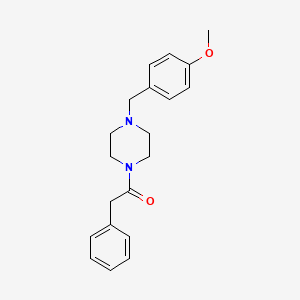
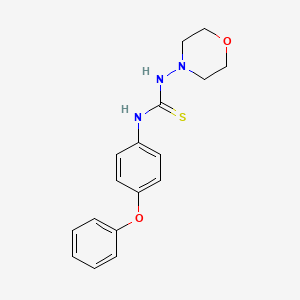
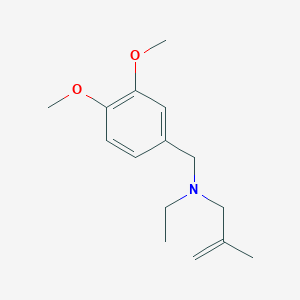
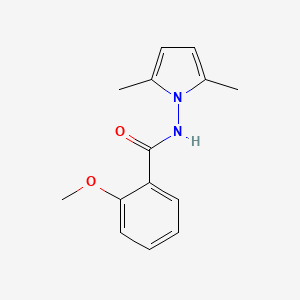
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)
